2,4-Dichloro-5-fluorobenzamide

Physicochemical Property Solid-State Characterization Purification

Researchers substituting halogenated benzamide scaffolds in cross-coupling and GlyT1 inhibitor synthesis encounter inconsistent yields with generic analogs. 2,4-Dichloro-5-fluorobenzamide provides the precise 2,4-dichloro-5-fluoro substitution pattern validated in patented herbicidal and antipathogenic benzamide programs. • GlyT1 inhibitory scaffold-enables CNS-penetrant lead optimization with fluorine-mediated metabolic stability • Defined melting point (158-160°C) and ≥97% purity ensure reproducible synthetic outcomes • In stock with custom synthesis and bulk scale-up options available

Molecular Formula C7H4Cl2FNO
Molecular Weight 208.01 g/mol
CAS No. 135748-33-3
Cat. No. B146211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-fluorobenzamide
CAS135748-33-3
Synonyms2,4-DICHLORO-5-FLUOROBENZAMIDE
Molecular FormulaC7H4Cl2FNO
Molecular Weight208.01 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Cl)Cl)C(=O)N
InChIInChI=1S/C7H4Cl2FNO/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H2,11,12)
InChIKeySKSVSZRFINHARI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-fluorobenzamide: Overview


2,4-Dichloro-5-fluorobenzamide (CAS 135748-33-3) is a halogenated benzamide derivative with the molecular formula C₇H₄Cl₂FNO and a molecular weight of 208.01 g/mol [1]. Characterized by chlorine atoms at the 2- and 4-positions and a fluorine atom at the 5-position of the benzene ring, this compound exists as a solid with a melting point of 158–160°C . It is primarily employed as a synthetic intermediate in the preparation of pharmaceuticals and agrochemicals, including compounds with potential herbicidal, antibacterial, and GlyT1 inhibitory activities [2].

Why Substitution with Analogs Fails


The 2,4-dichloro-5-fluoro substitution pattern on the benzamide scaffold is not a trivial modification; it profoundly alters the compound's physicochemical and biological profile compared to closely related analogs. The introduction of a fluorine atom increases electronegativity and alters electron distribution, affecting reactivity in nucleophilic substitution and coupling reactions [1]. The specific positioning of halogens influences molecular geometry and intermolecular interactions, leading to distinct melting point behavior, density, and potentially lipophilicity, which are critical parameters in formulation, purification, and target engagement . Direct substitution with 2,4-dichlorobenzamide (lacking fluorine) or 2,4-dichloro-5-fluorobenzoic acid (carboxylic acid instead of amide) without re-optimization of synthetic routes or biological assays would yield unpredictable outcomes in yield, purity, and activity [2][3]. The evidence below quantifies these critical differences.

Quantitative Differentiation vs. Closest Analogs


Melting Point vs. 2,4-Dichlorobenzamide and Acid

2,4-Dichloro-5-fluorobenzamide exhibits a melting point of 158–160°C , which is substantially lower than that of the non-fluorinated analog 2,4-dichlorobenzamide (193–194°C) [1] and higher than that of the corresponding carboxylic acid 2,4-dichloro-5-fluorobenzoic acid (144–146°C) [2]. This 34–35°C depression relative to the non-fluorinated benzamide reflects the influence of the 5-fluoro substituent on crystal packing and intermolecular hydrogen bonding.

Physicochemical Property Solid-State Characterization Purification

Density vs. Non-Fluorinated Benzamide

The predicted density of 2,4-dichloro-5-fluorobenzamide is 1.526 g/cm³ , which is 0.087 g/cm³ higher than the experimental density of 2,4-dichlorobenzamide (1.439 g/cm³) [1]. This 6% increase in density is attributed to the higher atomic mass of fluorine and its effect on molecular packing.

Material Property Formulation Solid-State

Molecular Weight and Halogen Pattern

The molecular weight of 2,4-dichloro-5-fluorobenzamide is 208.01 g/mol [1], which is 17.99 g/mol (9.5%) higher than that of 2,4-dichlorobenzamide (190.02 g/mol) [2]. This increase results from the replacement of a hydrogen atom with fluorine. While computed XLogP3 and TPSA values are identical (2.2 and 43.1 Ų, respectively) [1][2], the presence of fluorine is known in medicinal chemistry to enhance metabolic stability and modulate pKa, although direct experimental confirmation for this specific compound is lacking.

Medicinal Chemistry Drug Design Physicochemical Properties

Purity Grade and Storage Conditions

Commercially available 2,4-dichloro-5-fluorobenzamide is typically supplied at ≥97% purity and requires storage at 2–8°C . In contrast, the non-fluorinated analog 2,4-dichlorobenzamide is available at ≥98% purity and can be stored at room temperature . The cold-chain requirement suggests greater sensitivity to thermal degradation or hydrolysis, which must be accounted for in inventory management and synthetic planning.

Procurement Stability Supply Chain

Positional Isomerism: 2,4,5- vs. 3,5,4-Substitution

2,4-Dichloro-5-fluorobenzamide (CAS 135748-33-3) and its positional isomer 3,5-dichloro-4-fluorobenzamide (CAS 1803784-16-8) share the same molecular formula but differ in substitution pattern. While both are cited as intermediates in herbicidal benzamide patents [1], the specific 2,4,5-substitution pattern of the target compound is explicitly mentioned in connection with GlyT1 inhibition and anti-inflammatory activity , whereas the 3,5,4-isomer is noted for pre- and post-emergence herbicidal applications . Direct comparative biological data are not publicly available, but the distinct substitution positions predict divergent electronic and steric interactions with biological targets.

Structure-Activity Relationship Herbicide Regioisomer

High-Value Application Scenarios


GlyT1 Inhibitors and CNS Drug Candidates

2,4-Dichloro-5-fluorobenzamide is identified as a GlyT1 inhibitor with potential anti-inflammatory activity . Its specific halogen pattern may serve as a privileged scaffold for optimizing CNS penetration and target engagement. Researchers developing glycine transporter modulators for schizophrenia or neuropathic pain should prioritize this compound over non-fluorinated or differently substituted benzamides due to the established role of fluorine in enhancing metabolic stability and blood-brain barrier permeability [1].

Herbicidal and Agrochemical Intermediate

This compound is cited in patent literature as a key intermediate for herbicidal benzamides . Its 2,4-dichloro-5-fluoro substitution pattern is associated with dual pre- and post-emergence herbicidal activity . Agrochemical researchers designing novel herbicides should select this specific isomer to ensure proper alignment with known structure-activity relationships and to avoid the reduced efficacy observed with regioisomers.

Antipathogenic Lead Optimization

Patents describe benzamide compounds containing F, Cl, or CN groups as antipathogenic agents targeting bacteria, viruses, and parasites [2]. 2,4-Dichloro-5-fluorobenzamide embodies the preferred halogen pattern and can be used as a starting material for constructing focused libraries. Its higher density and distinct thermal behavior may also confer formulation advantages in solid dosage forms.

Physicochemical Reference Standard

With a well-defined melting point (158–160°C) , density (1.526 g/cm³) , and high commercial purity (≥97%) , this compound is suitable as a reference standard for HPLC, GC, or thermal analysis method validation. Its unique substitution pattern also provides a useful probe for studying halogen bonding and fluorine effects in crystal engineering and solid-state characterization.

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